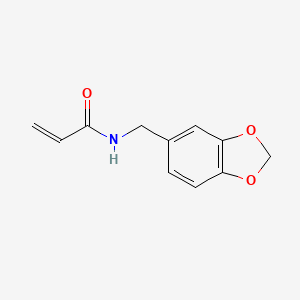![molecular formula C18H19FN6 B2918943 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine CAS No. 2117405-13-5](/img/structure/B2918943.png)
3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine
Übersicht
Beschreibung
SEN177 is a potent inhibitor of glutaminyl cyclase (QPCT), an enzyme that modifies N-terminal glutamine or glutamate residues to N-terminal 5-oxoproline or pyroglutamate. This compound has shown significant potential in reducing the early stages of mutant huntingtin oligomerization and decreasing the percentage of neurons with Q80 aggregates, making it a promising candidate for research in neurodegenerative diseases such as Huntington’s disease .
Wirkmechanismus
Target of Action
SEN177 primarily targets the human glutaminyl cyclase (hQC) and glutaminyl-peptide cyclotransferase-like (QPCTL) proteins . These enzymes are involved in the cyclization of N-terminal glutamine or glutamate residues on target proteins, leading to the formation of pyroglutamate residues .
Mode of Action
SEN177 binds to hQC and QPCTL, inhibiting their enzymatic activity . The binding mode of SEN177 to hQC differs from that of known hQC inhibitors . The inhibition of these enzymes by SEN177 prevents the formation of pyroglutamate residues on target proteins .
Biochemical Pathways
The inhibition of hQC and QPCTL by SEN177 affects the amyloidogenic process involved in neurological disorders like Alzheimer’s disease (AD) and Huntington’s disease (HD) . The cyclization of N-terminal glutamine or glutamate residues on β-amyloid peptides by these enzymes leads to the formation of N-pyroglutamic acid peptides (pE-Aβ), which exhibit elevated neurotoxicity and a tendency to aggregate . By inhibiting these enzymes, SEN177 reduces the formation of these toxic aggregates .
Pharmacokinetics
It is known that sen177 has demonstrated relevant pharmacological properties in in vivo models of huntington’s disease .
Result of Action
SEN177 greatly reduces the early stages of mutant huntingtin (HTT) oligomerisation and reduces the percentage of neurons with Q80 aggregates . This suggests that SEN177 could potentially be used in the treatment of neurological disorders like HD and AD .
Biochemische Analyse
Biochemical Properties
SEN177 plays a significant role in biochemical reactions, particularly as an inhibitor of human glutaminyl cyclase (hQC). This enzyme is responsible for the cyclization of N-terminal Gln or Glu β-amyloid peptides, leading to N-pyroglutamic acid peptides (pE-Aβ) that are associated with neurological disorders .
Cellular Effects
SEN177 has demonstrated in vitro activity against polyglutamine toxicity and has been shown to reduce aggregates in mammalian cells, primary neurons, and in a Drosophila model . This suggests that SEN177 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of SEN177 involves its binding to hQC, which differs from that of known hQC inhibitors. This binding interaction leads to the inhibition of the enzyme, thereby preventing the formation of N-pyroglutamic acid peptides .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SEN177 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Die Kernstruktur von SEN177 wird durch eine Reihe von Kondensationsreaktionen synthetisiert, die aromatische und heterocyclische Verbindungen beinhalten.
Einführung funktioneller Gruppen: Funktionelle Gruppen wie Fluor und Triazol werden durch nucleophile Substitutions- und Cyclisierungsreaktionen eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von SEN177 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:
Batch-Verarbeitung: Großtechnische Batchreaktoren werden verwendet, um die Kondensations- und Cyclisierungsreaktionen durchzuführen.
Kontinuierliche Prozessführung: Für eine effizientere Produktion können kontinuierliche Flussreaktoren eingesetzt werden, die eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten ermöglichen.
Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, gewährleisten die Konsistenz und Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen
SEN177 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: SEN177 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändert.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von SEN177 mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Wirkungs-Beziehung zu untersuchen und die Wirksamkeit der Verbindung zu optimieren .
Wissenschaftliche Forschungsanwendungen
SEN177 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: SEN177 wird als Werkzeugverbindung verwendet, um die Inhibition der Glutaminylcyclase und ihre Auswirkungen auf die Proteinaggregation zu untersuchen.
Biologie: In der biologischen Forschung hilft SEN177 dabei, die Rolle der Glutaminylcyclase in zellulären Prozessen und ihr Potenzial als therapeutisches Ziel zu verstehen.
Medizin: SEN177 wird auf sein Potenzial zur Behandlung neurodegenerativer Erkrankungen, insbesondere der Huntington-Krankheit, untersucht, indem die Proteinaggregation reduziert wird.
Industrie: Die inhibitorischen Eigenschaften von SEN177 werden für die Entwicklung neuer Medikamente und Therapeutika erforscht
Wirkmechanismus
SEN177 entfaltet seine Wirkung, indem es die Glutaminylcyclase (QPCT) hemmt, was die Bildung von pyroglutamat-modifizierten Proteinen verhindert. Diese Inhibition reduziert die Aggregation von Proteinen mit Polyglutamin- oder Polyalaninwiederholungen, wie z. B. mutiertem Huntingtin, wodurch die Bildung toxischer Aggregate in Neuronen verringert wird. Zu den molekularen Zielstrukturen gehören die aktive Stelle von QPCT, an die SEN177 bindet und ihre enzymatische Aktivität blockiert .
Wissenschaftliche Forschungsanwendungen
SEN177 has a wide range of scientific research applications:
Chemistry: SEN177 is used as a tool compound to study the inhibition of glutaminyl cyclase and its effects on protein aggregation.
Biology: In biological research, SEN177 helps in understanding the role of glutaminyl cyclase in cellular processes and its potential as a therapeutic target.
Medicine: SEN177 is being investigated for its potential in treating neurodegenerative diseases, particularly Huntington’s disease, by reducing protein aggregation.
Industry: SEN177’s inhibitory properties are explored for developing new drugs and therapeutic agents
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PBD150: Ein weiterer Glutaminylcyclase-Inhibitor mit ähnlichen inhibitorischen Eigenschaften, aber unterschiedlichen strukturellen Merkmalen.
PQ912: Eine Verbindung, die ebenfalls QPCT anvisiert, aber einen anderen Wirkmechanismus und ein anderes pharmakokinetisches Profil aufweist.
ZQ-1: Ein weniger potenter Inhibitor von QPCT, der hauptsächlich in Vorstudien verwendet wird.
Einzigartigkeit von SEN177
SEN177 zeichnet sich durch seine hohe Potenz und Spezifität für Glutaminylcyclase aus, mit einem IC50 von 0,013 μM für QPCTL und einem Ki von 20 nM für humanes QPCT. Seine Fähigkeit, die Oligomerisierung von mutiertem Huntingtin signifikant zu reduzieren und neuronale Aggregate zu verringern, macht es zu einer einzigartigen und wertvollen Verbindung für die Forschung zu neurodegenerativen Erkrankungen .
Eigenschaften
IUPAC Name |
2-fluoro-5-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyridin-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-24-12-22-23-17(24)13-6-9-25(10-7-13)18-15(3-2-8-20-18)14-4-5-16(19)21-11-14/h2-5,8,11-13H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIAMIPUWJQSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=N3)C4=CN=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117405-13-5 | |
| Record name | 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


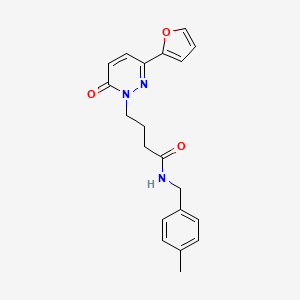
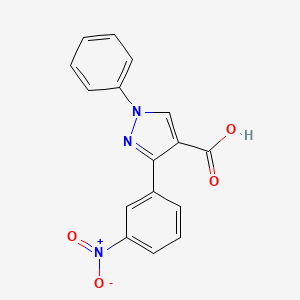
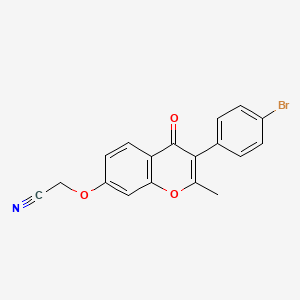
![2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2918867.png)
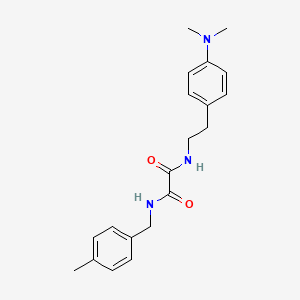
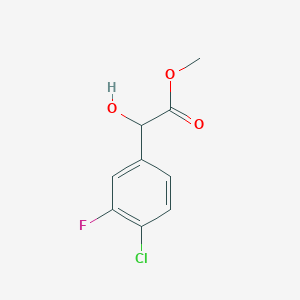
![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2918870.png)
![1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea](/img/structure/B2918871.png)
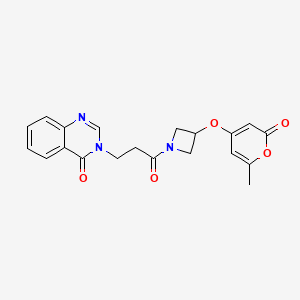
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2918877.png)
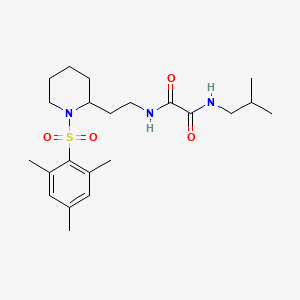

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B2918882.png)
